Cas no 1807183-67-0 (5-bromo-4-fluoro-2-nitro-pyridine)

5-bromo-4-fluoro-2-nitro-pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-4-fluoro-2-nitropyridine
- 5-bromo-4-fluoro-2-nitro-pyridine
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- Inchi: 1S/C5H2BrFN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H
- InChI Key: CZILUNMFAFDWCV-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 163
- XLogP3: 1.8
- Topological Polar Surface Area: 58.7
5-bromo-4-fluoro-2-nitro-pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029012956-1g |
5-Bromo-4-fluoro-2-nitropyridine |
1807183-67-0 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97136-500mg |
5-bromo-4-fluoro-2-nitro-pyridine |
1807183-67-0 | 95% | 500mg |
¥7042.0 | 2024-04-23 | |
Ambeed | A295378-5g |
5-Bromo-4-fluoro-2-nitropyridine |
1807183-67-0 | 98% | 5g |
$7217.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97136-250mg |
5-bromo-4-fluoro-2-nitro-pyridine |
1807183-67-0 | 95% | 250mg |
¥4224.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97136-250.0mg |
5-bromo-4-fluoro-2-nitro-pyridine |
1807183-67-0 | 95% | 250.0mg |
¥4224.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97136-250MG |
5-bromo-4-fluoro-2-nitro-pyridine |
1807183-67-0 | 95% | 250MG |
¥ 4,224.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97136-1G |
5-bromo-4-fluoro-2-nitro-pyridine |
1807183-67-0 | 95% | 1g |
¥ 10,560.00 | 2023-04-14 | |
Alichem | A029012956-250mg |
5-Bromo-4-fluoro-2-nitropyridine |
1807183-67-0 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97136-1.0g |
5-bromo-4-fluoro-2-nitro-pyridine |
1807183-67-0 | 95% | 1.0g |
¥10560.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97136-100mg |
5-bromo-4-fluoro-2-nitro-pyridine |
1807183-67-0 | 95% | 100mg |
¥2640.0 | 2024-04-23 |
5-bromo-4-fluoro-2-nitro-pyridine Related Literature
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Soichiro Tsuda Soft Matter, 2014,10, 6038-6046
Additional information on 5-bromo-4-fluoro-2-nitro-pyridine
Introduction to 5-bromo-4-fluoro-2-nitro-pyridine (CAS No. 1807183-67-0)
5-bromo-4-fluoro-2-nitro-pyridine, with the chemical identifier CAS No. 1807183-67-0, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule has garnered considerable attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both bromine and fluorine substituents, along with a nitro group, endows this compound with unique reactivity that is highly useful in medicinal chemistry.
The< strong>5-bromo-4-fluoro-2-nitro-pyridine molecule belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their pharmacological properties. Pyridines serve as the backbone for numerous drugs and agrochemicals, owing to their ability to interact with biological targets in a precise manner. The specific arrangement of substituents in< strong>5-bromo-4-fluoro-2-nitro-pyridine enhances its utility as a building block in synthetic chemistry, enabling the construction of more complex structures with desired biological activities.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. The< strong>5-bromo-4-fluoro-2-nitro-pyridine compound has emerged as a key intermediate in the synthesis of molecules that exhibit antimicrobial, anti-inflammatory, and anticancer properties. Its structural features allow for modifications that can fine-tune the biological activity of the final product, making it an indispensable tool in drug discovery.
The< strong>CAS No. 1807183-67-0 registry number ensures that researchers worldwide can accurately identify and procure this compound for their studies. The systematic naming convention highlights its chemical composition, facilitating clear communication among scientists. The bromo and fluoro groups introduce electrophilic centers that can participate in various organic transformations, while the nitro group provides a site for reduction or conversion into other functional groups.
One of the most compelling aspects of< strong>5-bromo-4-fluoro-2-nitro-pyridine is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating< strong>5-bromo-4-fluoro-2-nitro-pyridine into kinase inhibitor molecules, researchers can design compounds that selectively target these enzymes, thereby modulating cellular processes and potentially treating disease.
The< strong>nitro group in< strong>5-bromo-4-fluoro-2-nitro-pyridine is particularly noteworthy for its ability to undergo reduction to an amine group. This transformation opens up avenues for further functionalization, allowing chemists to create a diverse array of derivatives with tailored properties. The< strong>bromo and fluoro substituents, on the other hand, are known for their ability to enhance metabolic stability and binding affinity, making them desirable features in drug design.
In agrochemical research, 5-bromo-4-fluoro-2-nitro-pyridine has been utilized in the synthesis of herbicides and pesticides. Its structural motifs are found in several commercially available agrochemicals that effectively control unwanted vegetation and pests without harming crops. The versatility of this compound underscores its importance not only in pharmaceuticals but also in sustainable agriculture.
The synthesis of< strong>5-bromo-4-fluoro-2-nitro-pyridine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nitration followed by halogenation at specific positions on the pyridine ring. Advances in synthetic methodologies have enabled more efficient and environmentally friendly approaches, aligning with global efforts to promote green chemistry.
In conclusion, CAS No. 1807183-67-0, corresponding to5-bromo-4-fluoro-2-nitro-pyridine, is a multifaceted compound with significant applications in medicinal chemistry and agrochemical science. Its unique structural features make it an invaluable intermediate for designing novel therapeutic agents and sustainable agricultural solutions. As research continues to evolve, the importance of such versatile building blocks will only continue to grow.
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